

Physical and chemical properties of Dihexadecylamine

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Compound of Interest		
Compound Name:	Dihexadecylamine	
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Dihexadecylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecylamine is a secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its amphiphilic nature, stemming from a polar amine head group and long, nonpolar hydrocarbon tails, makes it a valuable component in the formulation of various drug delivery systems. This technical guide provides an in-depth overview of the physical and chemical properties of **Dihexadecylamine**, detailed experimental protocols for its characterization, and its applications in the development of liposomes and nanoparticles.

Chemical and Physical Properties

Dihexadecylamine, also known as N-hexadecyl-1-hexadecanamine or dicetylamine, is a waxy solid at room temperature.[1] Its properties are summarized in the tables below.

Table 1: General Properties of Dihexadecylamine



Property	Value	Reference
CAS Number	16724-63-3	[2][3]
Molecular Formula	C32H67N	[2][3]
Molecular Weight	465.88 g/mol	
Appearance	White to off-white solid	
Synonyms	N-Hexadecyl-1- hexadecanamine, Dicetylamine, Armeen 2-16	_

Table 2: Physicochemical Properties of

Dihexadecylamine

Property	Value	Experimental Conditions	Reference
Melting Point	79-80 °C	Not specified	
Boiling Point	220 °C	Not specified	
Density	0.9018 g/cm³ (estimate)	Not specified	
рКа	10.84 ± 0.19 (Predicted)	Not specified	
Solubility	Insoluble in water; Soluble in organic solvents.	Water	
Soluble in chloroform, methanol, acetone.	Organic Solvents		_
Refractive Index	1.4783 (estimate)	Not specified	-



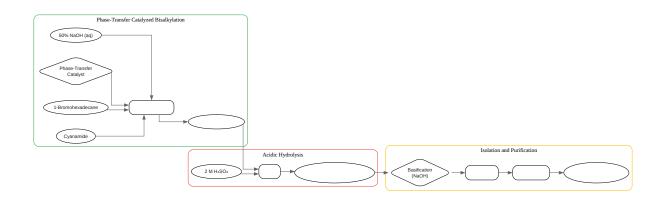
This section details the methodologies for the synthesis and characterization of **Dihexadecylamine**.

Synthesis of Dihexadecylamine

A convenient method for the synthesis of di(n-hexadecyl)amine involves the phase-transfer catalyzed (PTC) bisalkylation of cyanamide, followed by acidic hydrolysis.

- Bisalkylation of Cyanamide: To a mixture of cyanamide and a phase-transfer catalyst (e.g., Aliquat 336) in toluene, 1-bromohexadecane and a 50% aqueous sodium hydroxide solution are added. The reaction mixture is stirred vigorously at a controlled temperature.
- Hydrolysis: After completion of the bisalkylation, the organic phase is separated. The crude dialkylcyanamide is then subjected to acidic hydrolysis by refluxing with an acid, such as 2 M sulfuric acid.
- Isolation and Purification: Upon completion of the hydrolysis, the reaction mixture is basified
 with sodium hydroxide, and the product is extracted with an organic solvent like chloroform.
 The crude **Dihexadecylamine** can be purified by trituration in diethyl ether to yield a white
 solid.





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Synthesis of **Dihexadecylamine**

Characterization Methods

The melting point of **Dihexadecylamine** can be determined using a standard capillary melting point apparatus.



- A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

FTIR spectroscopy is used to identify the functional groups present in **Dihexadecylamine**.

Experimental Protocol:

- A small amount of **Dihexadecylamine** is finely ground with spectroscopic grade potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

¹H and ¹³C NMR spectroscopy are employed to elucidate the chemical structure of **Dihexadecylamine**.

- Approximately 5-25 mg of **Dihexadecylamine** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- The sample is placed in the NMR spectrometer.
- ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Dihexadecylamine**.

Experimental Protocol:

- A dilute solution of **Dihexadecylamine** in a suitable volatile solvent is prepared.
- The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.
- The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Applications in Drug Delivery

Dihexadecylamine is a key component in the formulation of cationic liposomes and nanoparticles, which are used as non-viral vectors for the delivery of therapeutic agents such as drugs and nucleic acids.

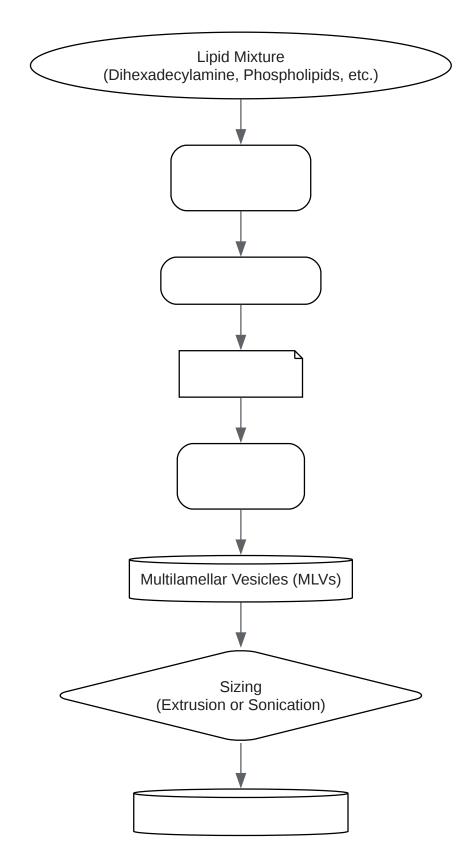
Preparation of Dihexadecylamine-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating **Dihexadecylamine**.

- Lipid Film Formation: Dihexadecylamine and other lipid components (e.g., phospholipids, cholesterol) are dissolved in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
- Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the
 hydrophilic drug to be encapsulated) by gentle agitation or vortexing at a temperature above
 the phase transition temperature of the lipids. This process results in the formation of
 multilamellar vesicles (MLVs).
- Sizing: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sizing techniques such as extrusion through polycarbonate membranes of a



defined pore size or sonication.



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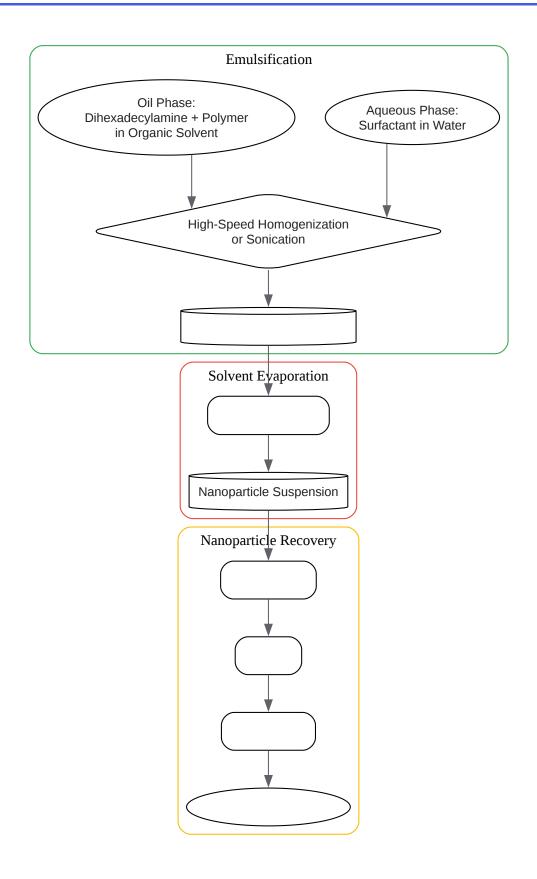
Liposome Preparation via Thin-Film Hydration

Formulation of Dihexadecylamine-Based Nanoparticles

The emulsification-solvent evaporation method can be used to prepare **Dihexadecylamine**-containing nanoparticles.

- Emulsification: **Dihexadecylamine** and a polymer are dissolved in a water-immiscible organic solvent (oil phase). This solution is then emulsified in an aqueous phase containing a surfactant or stabilizer using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
- Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at a controlled temperature.
- Nanoparticle Recovery: The resulting nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be lyophilized for long-term storage.





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Nanoparticle Formulation via Emulsification-Solvent Evaporation



Safety and Handling

Dihexadecylamine is classified as hazardous. It is very toxic to aquatic life with long-lasting effects. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Dihexadecylamine is a versatile long-chain secondary amine with well-defined physical and chemical properties. Its primary application in the pharmaceutical sciences lies in its use as a cationic lipid in the formulation of liposomes and nanoparticles for drug and gene delivery. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and application of this important compound in research and development.

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